Cas no 1406719-08-1 (2-(2,3-dimethylphenyl)oxirane)

2-(2,3-Dimethylphenyl)oxirane is a specialized epoxide compound featuring a dimethyl-substituted phenyl ring attached to an oxirane functional group. Its key advantages include high reactivity due to the strained oxirane ring, making it a valuable intermediate in organic synthesis, particularly in the production of fine chemicals and pharmaceuticals. The dimethylphenyl moiety enhances steric and electronic properties, influencing regioselectivity in ring-opening reactions. This compound is useful in the development of chiral building blocks and polymer precursors. Its stability under controlled conditions ensures consistent performance in synthetic applications. Proper handling is required due to its potential sensitivity to moisture and strong acids or bases.
2-(2,3-dimethylphenyl)oxirane structure
2-(2,3-dimethylphenyl)oxirane structure
Product name:2-(2,3-dimethylphenyl)oxirane
CAS No:1406719-08-1
MF:C10H12O
MW:148.201683044434
CID:6245671
PubChem ID:62774674

2-(2,3-dimethylphenyl)oxirane Chemical and Physical Properties

Names and Identifiers

    • 2-(2,3-dimethylphenyl)oxirane
    • CS-0279577
    • EN300-1842725
    • 1406719-08-1
    • AKOS012068614
    • SCHEMBL10779356
    • Inchi: 1S/C10H12O/c1-7-4-3-5-9(8(7)2)10-6-11-10/h3-5,10H,6H2,1-2H3
    • InChI Key: PSYNRRAPBNXIKY-UHFFFAOYSA-N
    • SMILES: O1CC1C1C=CC=C(C)C=1C

Computed Properties

  • Exact Mass: 148.088815002g/mol
  • Monoisotopic Mass: 148.088815002g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 12.5Ų

2-(2,3-dimethylphenyl)oxirane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1842725-5.0g
2-(2,3-dimethylphenyl)oxirane
1406719-08-1
5g
$2152.0 2023-06-02
Enamine
EN300-1842725-2.5g
2-(2,3-dimethylphenyl)oxirane
1406719-08-1
2.5g
$1089.0 2023-09-19
Enamine
EN300-1842725-5g
2-(2,3-dimethylphenyl)oxirane
1406719-08-1
5g
$1614.0 2023-09-19
Enamine
EN300-1842725-0.05g
2-(2,3-dimethylphenyl)oxirane
1406719-08-1
0.05g
$468.0 2023-09-19
Enamine
EN300-1842725-1.0g
2-(2,3-dimethylphenyl)oxirane
1406719-08-1
1g
$743.0 2023-06-02
Enamine
EN300-1842725-0.1g
2-(2,3-dimethylphenyl)oxirane
1406719-08-1
0.1g
$490.0 2023-09-19
Enamine
EN300-1842725-0.25g
2-(2,3-dimethylphenyl)oxirane
1406719-08-1
0.25g
$513.0 2023-09-19
Enamine
EN300-1842725-10.0g
2-(2,3-dimethylphenyl)oxirane
1406719-08-1
10g
$3191.0 2023-06-02
Enamine
EN300-1842725-0.5g
2-(2,3-dimethylphenyl)oxirane
1406719-08-1
0.5g
$535.0 2023-09-19
Enamine
EN300-1842725-10g
2-(2,3-dimethylphenyl)oxirane
1406719-08-1
10g
$2393.0 2023-09-19

Additional information on 2-(2,3-dimethylphenyl)oxirane

Professional Introduction to Compound with CAS No. 1406719-08-1 and Product Name: 2-(2,3-dimethylphenyl)oxirane

2-(2,3-dimethylphenyl)oxirane, identified by the Chemical Abstracts Service Number (CAS No.) 1406719-08-1, is a significant compound in the field of organic chemistry and pharmaceutical research. This oxirane derivative, featuring a benzene ring substituted with two methyl groups at the 2 and 3 positions, has garnered attention due to its unique structural properties and potential applications in synthetic chemistry and medicinal chemistry.

The oxirane functional group, commonly known as an epoxide, is highly reactive and versatile in chemical transformations. The presence of the dimethylphenyl moiety enhances the compound's stability while introducing specific electronic and steric effects that can influence its reactivity and interactions with biological targets. This makes 2-(2,3-dimethylphenyl)oxirane a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.

In recent years, there has been a growing interest in oxirane derivatives as pharmacophores due to their ability to engage in various biochemical processes. For instance, studies have demonstrated that oxiranes can serve as effective tools for introducing functional groups into molecules with high precision, enabling the design of drugs that target specific biological pathways. The dimethylphenyl substituent, in particular, has been shown to modulate the electronic properties of the oxirane ring, making it an attractive feature for drug design.

One of the most compelling aspects of 2-(2,3-dimethylphenyl)oxirane is its utility in constructing heterocyclic compounds. Heterocycles are prevalent in many bioactive molecules, including natural products and synthetic drugs. The oxirane ring can be easily incorporated into larger cyclic structures through nucleophilic ring-opening reactions, providing a straightforward route to complex scaffolds. This capability has been exploited in several research endeavors aimed at developing new therapeutic agents.

Recent advancements in computational chemistry have further highlighted the potential of 2-(2,3-dimethylphenyl)oxirane. Molecular modeling studies have revealed that this compound can interact with biological targets in ways that are not immediately apparent from its structure alone. These insights have guided researchers in designing derivatives with enhanced binding affinity and selectivity. For example, computational predictions have suggested that modifications to the dimethylphenyl group can significantly improve the compound's interaction with certain enzymes or receptors.

The synthesis of 2-(2,3-dimethylphenyl)oxirane is another area where innovation has been notable. Traditional methods for preparing oxiranes often involve hazardous reagents or require stringent conditions. However, newer approaches have emerged that offer improved safety and efficiency. One such method involves the direct oxidation of cyclohexenes using catalytic systems that minimize byproduct formation. These advancements have made it easier for researchers to access high-quality starting materials for their investigations.

In the realm of medicinal chemistry, 2-(2,3-dimethylphenyl)oxirane has been explored as a precursor to bioactive molecules. For instance, it has been used to synthesize compounds that exhibit antimicrobial properties. The reactivity of the oxirane ring allows for facile functionalization, enabling the introduction of various pharmacophoric elements. Such modifications have led to derivatives with improved efficacy against resistant strains of bacteria or fungi.

The versatility of 2-(2,3-dimethylphenyl)oxirane also extends to materials science applications. Oxirane derivatives are known for their ability to undergo polymerization reactions, forming polymers with unique properties. The presence of the dimethylphenyl group can influence the thermal stability and mechanical strength of these polymers, making them suitable for use in specialized coatings or adhesives.

As research continues to evolve, the applications of 2-(2,3-dimethylphenyl)oxirane are likely to expand further. Emerging fields such as nanotechnology and biomedicine offer new opportunities for leveraging this compound's unique characteristics. For example, researchers are investigating its potential use in designing drug delivery systems where precise control over molecular architecture is essential.

In conclusion, 2-(2,3-dimethylphenyl)oxirane (CAS No. 1406719-08-1) represents a fascinating compound with broad utility across multiple scientific disciplines. Its structural features and reactivity make it an invaluable tool for synthetic chemists and medicinal chemists alike. As our understanding of its properties grows,so too will its role in advancing chemical research and development.

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